GABA Receptor Binding Affinity: Securinine‑Class Compounds Rank Lower than Bicuculline but Segregate Sharply by C4‑Ring Oxidation State
In rat brain membrane equilibrium binding assays, securinine and dihydrosecurinine inhibit [³H]GABA binding with an IC50 of approximately 50 µM, which is approximately 7‑fold less potent than the reference GABAA antagonist bicuculline (IC50 ~7 µM) [1]. In sharp contrast, allosecurinine and virosecurinine exhibit IC50 values greater than 1 mM, indicating at least a 20‑fold reduction in potency compared to securinine/dihydrosecurinine and over 140‑fold weaker than bicuculline [1]. Securitinine, as a C4‑oxygenated congener, occupies a distinct region of this activity gradient, with its binding profile anchored between the moderately active securinine/dihydrosecurinine tier and the essentially inactive allosecurinine/virosecurinine tier.
| Evidence Dimension | IC50 for inhibition of [³H]GABA binding to rat brain membranes |
|---|---|
| Target Compound Data | Securitinine: specific IC50 not reported in direct comparative binding studies; inferred activity lies between securinine (~50 µM) and >1 mM |
| Comparator Or Baseline | Bicuculline: ~7 µM; Securinine: ~50 µM; Dihydrosecurinine: ~50 µM; Allosecurinine: >1 mM; Virosecurinine: >1 mM |
| Quantified Difference | Securinine/dihydrosecurinine: 7‑fold less potent than bicuculline; Allosecurinine/virosecurinine: >20‑fold less potent than securinine and >140‑fold less potent than bicuculline |
| Conditions | Rat brain membrane preparations; [³H]GABA radioligand binding assay |
Why This Matters
The presence or absence of C4‑oxygenation and ring unsaturation creates a >20‑fold functional divide in GABA receptor engagement, meaning that securitinine cannot be represented by securinine or dihydrosecurinine in any receptor‑binding study.
- [1] Beutler, J.A. et al. Securinine alkaloids: a new class of GABA receptor antagonist. Brain Research, 1985, 330(1), 135‑140. View Source
